

2-Bromo-6-nitroaniline: A Comprehensive Technical Review for Drug Discovery

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Compound of Interest

Compound Name: **2-Bromo-6-nitroaniline**

Cat. No.: **B044865**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-nitroaniline is a substituted aromatic amine that has garnered interest in medicinal chemistry and materials science. This technical guide provides an in-depth review of its synthesis, chemical properties, and potential applications, with a particular focus on its relevance to drug discovery and development. This document summarizes key quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant chemical and biological processes.

Chemical Properties and Synthesis

2-Bromo-6-nitroaniline is a yellow solid with the molecular formula $C_6H_5BrN_2O_2$.^[1] Its structure, characterized by the presence of an amine, a nitro group, and a bromine atom on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 2-Bromo-6-nitroaniline

Property	Value	Reference
CAS Number	59255-95-7	[1]
Molecular Weight	217.02 g/mol	[1]
Melting Point	74.5 °C	[2]
Boiling Point	309.8 °C at 760 mmHg	[2]
Appearance	Pale yellow powder/solid	[1]

Synthesis of 2-Bromo-6-nitroaniline

Several synthetic routes to **2-Bromo-6-nitroaniline** have been reported. Two common methods are detailed below.

Method 1: Bromination of 2-Nitroaniline

This method involves the direct bromination of 2-nitroaniline using N-bromosuccinimide (NBS) in acetic acid.[\[3\]](#) While this reaction also produces the 4-bromo isomer, **2-Bromo-6-nitroaniline** can be isolated from the product mixture.[\[3\]](#)

Method 2: Nucleophilic Aromatic Substitution

A more selective synthesis involves the reaction of 1-bromo-2-fluoro-3-nitrobenzene with ammonia in methanol in a sealed tube.[\[4\]](#) This reaction proceeds via a nucleophilic aromatic substitution mechanism where the ammonia displaces the fluorine atom.

Table 2: Synthesis of 2-Bromo-6-nitroaniline - Reaction Parameters

Starting Material	Reagents and Conditions	Product	Yield	Reference
2-Nitroaniline	N-bromosuccinimid e, acetic acid, 308-318 K for 3h, then 363 K for 2h	Mixture of 4-bromo-2-nitroaniline and 2-bromo-6-nitroaniline	Not specified for 2-bromo isomer	[3]
1-Bromo-2-fluoro-3-nitrobenzene	NH ₃ in CH ₃ OH (7 M), sealed tube, 100 °C, 16 h	2-Bromo-6-nitroaniline	91.3%	[4]

Spectroscopic Data

The structure of **2-Bromo-6-nitroaniline** can be confirmed by various spectroscopic techniques. The ¹H NMR spectrum is particularly informative.

Table 3: ¹H NMR Data for 2-Bromo-6-nitroaniline

Solvent	Chemical Shift (δ) and Multiplicity	Reference
CDCl ₃	8.14 (dd, J = 8.7, 1.5 Hz, 1H), 7.70 (dd, J = 7.7, 1.5 Hz, 1H), 6.62 (dd, J = 8.7, 7.7 Hz, 1H), 6.63 (s, 2H, -NH ₂)	[4]

Applications in Synthesis

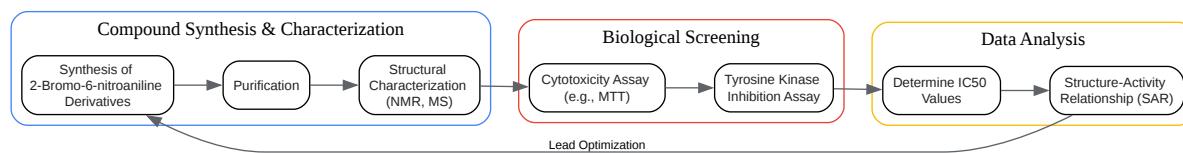
2-Bromo-6-nitroaniline serves as a building block in the synthesis of various organic molecules. Notably, it is used as an intermediate in the synthesis of a metabolite of Brimonidine, an α₂ receptor agonist employed in the treatment of glaucoma.[1] It is also utilized in the production of dyes.[5]

Biological Activity and Drug Development Potential

While there is limited direct biological data on **2-Bromo-6-nitroaniline** itself, the broader class of nitroaniline and bromoaniline derivatives has shown significant potential in drug discovery, particularly as anticancer and antimicrobial agents.[3][6]

Anticancer and Kinase Inhibition Potential

Structurally related compounds to **2-Bromo-6-nitroaniline** have been investigated as inhibitors of tyrosine kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] For instance, certain bromo-pyrimidine analogues have demonstrated potent inhibition of Bcr/Abl tyrosine kinase, a key target in chronic myeloid leukemia.[8] The general workflow for assessing such activity is outlined below.

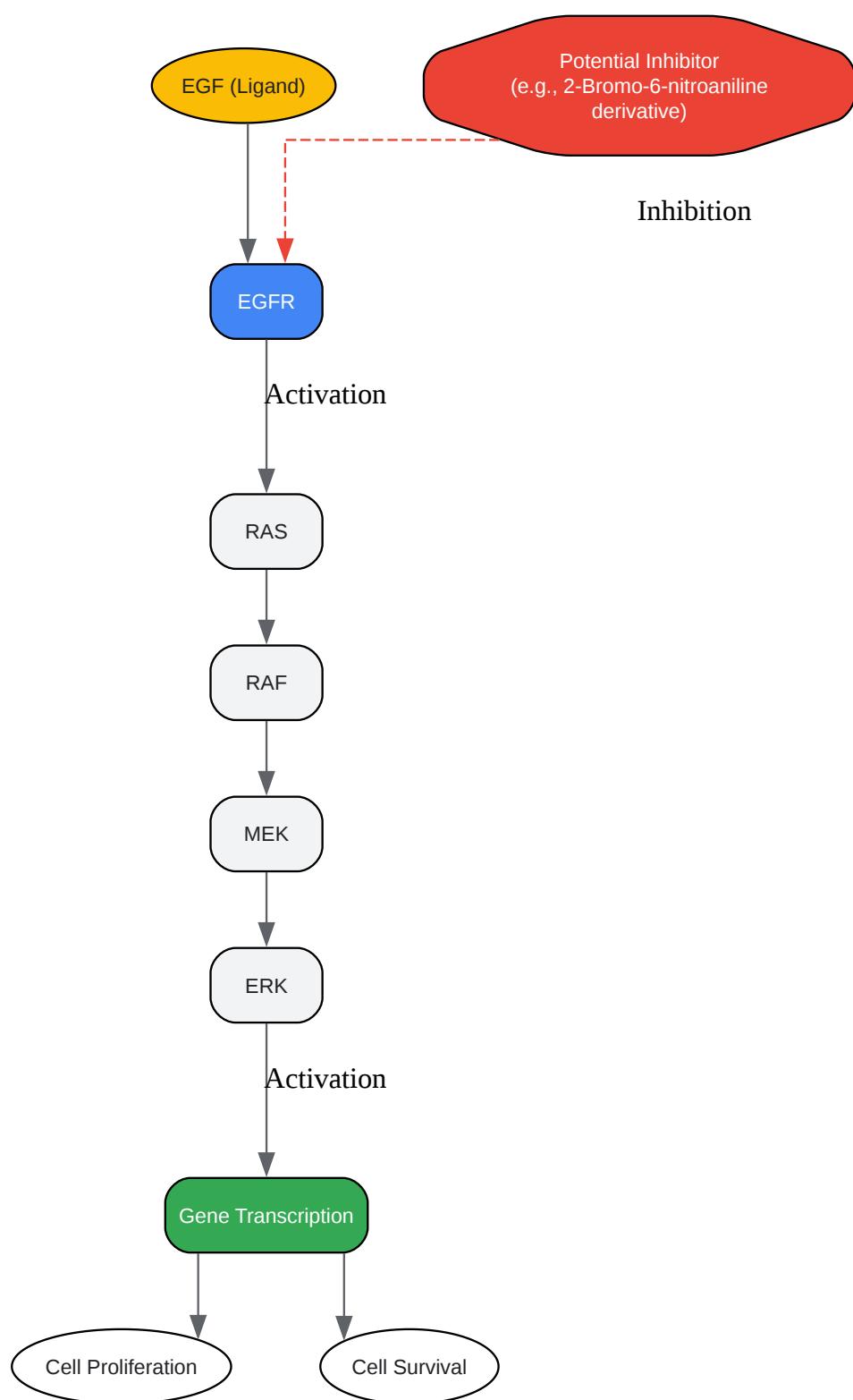


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Caption: Workflow for the synthesis and biological evaluation of **2-Bromo-6-nitroaniline** derivatives.

Potential Signaling Pathway Involvement

Given the activity of similar compounds as tyrosine kinase inhibitors, a plausible, though not directly confirmed, mechanism of action for derivatives of **2-Bromo-6-nitroaniline** could involve the inhibition of receptor tyrosine kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a critical role in cell proliferation and survival.

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Caption: Simplified EGFR signaling pathway and a potential point of inhibition.

Experimental Protocols

Synthesis of 2-Bromo-6-nitroaniline (Method 2)

Materials:

- 1-Bromo-2-fluoro-3-nitrobenzene
- 7 M Ammonia in Methanol
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate
- Silica gel for column chromatography
- Petroleum ether
- Sealed tube

Procedure:[4]

- A mixture of 1-bromo-2-fluoro-3-nitrobenzene (6.0 g, 27.27 mmol) and 7 M ammonia in methanol (20 mL) is stirred in a sealed tube at 100 °C for 16 hours.
- The solvent is removed under reduced pressure.
- The residue is dissolved in water and extracted with ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel (ethyl acetate/petroleum ether = 1:100) to afford **2-Bromo-6-nitroaniline** as a yellow solid.

MTT Cytotoxicity Assay

This protocol is a general method for assessing the cytotoxic effects of compounds like **2-Bromo-6-nitroaniline** derivatives on cancer cell lines.[\[9\]](#)

Materials:

- Cancer cell lines (e.g., HCT116, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Test compound (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Microplate reader

Procedure:[\[9\]](#)

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37 °C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the inhibitory activity of a compound against a specific tyrosine kinase (e.g., EGFR).[\[10\]](#)

Materials:

- Recombinant tyrosine kinase (e.g., EGFR)
- Kinase assay buffer
- Peptide substrate
- ATP
- Test compound
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well plates
- Plate-reading luminometer

Procedure:[\[10\]](#)

- Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
- Reaction Setup: In a 384-well plate, add the diluted test compound, the kinase reaction master mix (containing the peptide substrate and ATP), and the diluted enzyme.
- Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
- ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

- Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC₅₀ value.

Safety Information

2-Bromo-6-nitroaniline should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.^[9] It causes skin and serious eye irritation and may cause respiratory irritation.^[11] Appropriate personal protective equipment should be worn when handling this compound.

Conclusion

2-Bromo-6-nitroaniline is a valuable synthetic intermediate with potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. The structural motif of substituted nitroanilines has demonstrated biological activity, and the protocols outlined in this guide provide a framework for the synthesis and evaluation of novel derivatives of **2-Bromo-6-nitroaniline**. Further research into the biological activities and mechanisms of action of this compound and its analogs is warranted to fully explore their therapeutic potential.

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- To cite this document: BenchChem. [2-Bromo-6-nitroaniline: A Comprehensive Technical Review for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b044865#literature-review-on-2-bromo-6-nitroaniline\]](https://www.benchchem.com/product/b044865#literature-review-on-2-bromo-6-nitroaniline)

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